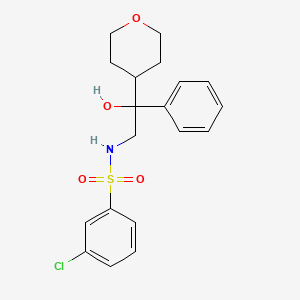

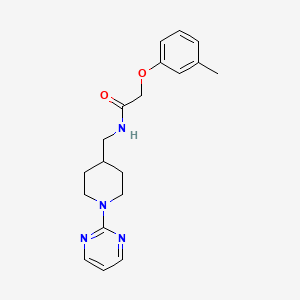

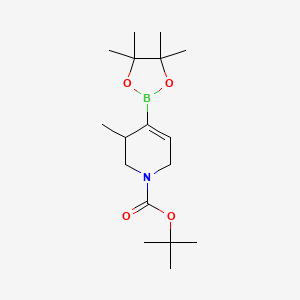

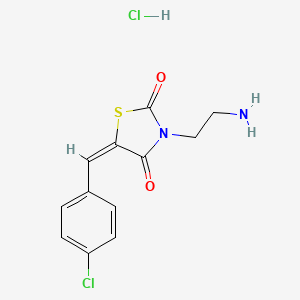

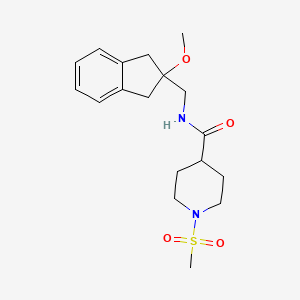

![molecular formula C21H23N3S B2854427 4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 670268-15-2](/img/structure/B2854427.png)

4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine” is a type of thienopyrimidine derivative . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . Another method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can provide information about the functional groups present in the molecule . 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions. For example, they can react with electrophilic and nucleophilic reagents to form new compounds . They can also undergo cyclization reactions to form new ring structures .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using high-resolution mass spectrometry .Scientific Research Applications

Anticancer Activity

Thienopyrimidine derivatives have been studied for their potential as anticancer agents. They have shown activity against various human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) cells. The compounds exhibit their effects by interfering with cancer cell proliferation and inducing apoptosis .

Antimicrobial Properties

Compounds with a thienopyrimidine core have demonstrated a broad range of pharmacological activities, including antimicrobial effects. They can act against bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .

CNS Depressant Effects

Some thienopyrimidine derivatives have shown central nervous system (CNS) depressant properties. This makes them potential candidates for the development of medications aimed at treating conditions like anxiety and seizures .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of thienopyrimidine derivatives make them potential therapeutic agents for treating pain and inflammation. Their mechanism of action often involves the inhibition of inflammatory mediators .

Antiviral Activity

Thienopyrimidine nucleosides have been regarded as potent antiviral agents . They have been explored for their efficacy against viruses, including HIV, and could lead to new treatments for viral infections .

Kinase Inhibition

Thienopyrimidine derivatives have been identified as effective kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction and cell regulation, and their inhibition can be beneficial in treating diseases like cancer .

Mechanism of Action

Target of Action

Related compounds such as 4-benzylpiperidine have been found to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

Based on its structural similarity to 4-benzylpiperidine, it may interact with monoamine transporters to facilitate the release of neurotransmitters such as dopamine and norepinephrine .

Biochemical Pathways

As a potential monoamine releasing agent, it may influence the dopaminergic and noradrenergic systems, which play crucial roles in mood regulation, reward, and stress response .

Pharmacokinetics

Similar compounds such as 4-benzylpiperidine are known to have a fast onset of action and a short duration .

Result of Action

As a potential monoamine releasing agent, it may increase the levels of dopamine and norepinephrine in the synaptic cleft, leading to increased neurotransmission .

properties

IUPAC Name |

12-(4-benzylpiperidin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3S/c1-2-5-15(6-3-1)13-16-9-11-24(12-10-16)20-19-17-7-4-8-18(17)25-21(19)23-14-22-20/h1-3,5-6,14,16H,4,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVCOZAITDWYMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=NC=NC(=C23)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2854349.png)

![(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide](/img/structure/B2854356.png)

![N-(2,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2854366.png)